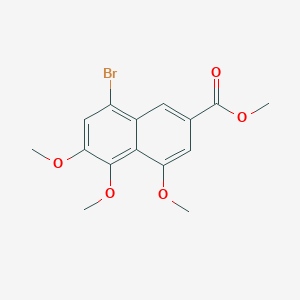

8-Bromo-4,5,6-trimethoxy-2-naphthalenecarboxylic acid methyl ester

Description

8-Bromo-4,5,6-trimethoxy-2-naphthalenecarboxylic acid methyl ester is a brominated, methoxylated naphthalene derivative with a methyl ester functional group. Its structure features:

- A naphthalene core substituted with a bromine atom at position 8.

- Three methoxy (-OCH₃) groups at positions 4, 5, and 6.

- A methyl ester (-COOCH₃) at position 2.

This compound’s molecular formula is C₁₅H₁₅BrO₅, with an approximate molecular weight of 355.18 g/mol. The bromine atom introduces steric and electronic effects, while the methoxy groups enhance solubility in organic solvents.

Properties

Molecular Formula |

C15H15BrO5 |

|---|---|

Molecular Weight |

355.18 g/mol |

IUPAC Name |

methyl 8-bromo-4,5,6-trimethoxynaphthalene-2-carboxylate |

InChI |

InChI=1S/C15H15BrO5/c1-18-11-6-8(15(17)21-4)5-9-10(16)7-12(19-2)14(20-3)13(9)11/h5-7H,1-4H3 |

InChI Key |

QPEJEAJPJGLARX-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=CC2=C(C=C(C(=C12)OC)OC)Br)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

The compound’s synthesis requires regioselective introduction of bromine at position 8 and methoxy groups at positions 4, 5, and 6 on the naphthalene core, followed by formation of the methyl ester at the carboxylic acid group on carbon 2. The presence of multiple electron-donating methoxy groups and an electron-withdrawing bromine substituent necessitates careful control of reaction conditions to achieve high selectivity and yield.

Synthetic Route and Key Steps

Starting Material Preparation

The synthesis often begins with 4,5,6-trimethoxy-2-naphthalenecarboxylic acid or its derivatives, which can be obtained via methoxylation of naphthalene precursors or through oxidation of methyl-substituted naphthalenes.

Bromination

- Reaction Type: Electrophilic aromatic substitution.

- Reagents: Bromine (Br2) in the presence of a Lewis acid catalyst or bromine complex with triphenylphosphine.

- Conditions: Controlled temperature (typically 10–70 °C) to avoid polybromination.

- Mechanism: Bromination selectively occurs at position 8 due to directing effects of the methoxy groups and steric hindrance at other positions.

- Example: Bromination of 2-hydroxy-6-methylnaphthalene with bromine complex and triphenylphosphine in acetonitrile yields 2-bromo-6-methylnaphthalene, a key intermediate.

Oxidation to Carboxylic Acid

- Reaction Type: Oxidation of methyl or methyl-substituted naphthalene derivatives to carboxylic acid.

- Reagents: Molecular oxygen (O2) in the presence of heavy metal catalysts (e.g., cobalt or manganese compounds) and bromine compounds.

- Conditions: Elevated temperature (120–200 °C) and pressure (up to 30 kg/cm²).

- Outcome: Conversion of 2-bromo-6-methylnaphthalene to 6-bromo-2-naphthalenecarboxylic acid with high yield.

- Industrial Relevance: This liquid-phase air oxidation is optimized for cost-effectiveness and scalability.

Esterification

- Reaction Type: Acid-catalyzed esterification.

- Reagents: Methanol and a strong acid catalyst such as concentrated sulfuric acid.

- Conditions: Heating at 120–130 °C for 1–3 hours under stirring.

- Outcome: Formation of methyl ester from the carboxylic acid.

- Purification: Filtration of crystalline product followed by washing or recrystallization using solvents like lower aliphatic alcohols or ketones to achieve >95% purity.

Methoxylation (if not pre-installed)

- Reaction Type: Introduction of methoxy groups via methylation of hydroxy groups.

- Reagents: Methylating agents such as dimethyl sulfate or methyl iodide under basic conditions.

- Note: In some synthetic routes, methoxy groups are introduced early to direct bromination regioselectively.

Detailed Example from Patent Literature

This method emphasizes cost-effectiveness by starting from low-cost 2-hydroxy-6-methylnaphthalene, employing environmentally benign oxidation with molecular oxygen, and achieving high yields and purity suitable for pharmaceutical research.

Industrial and Research Considerations

- Catalyst Optimization: Use of Lewis acids and heavy metal catalysts enhances reaction rates and selectivity.

- Reaction Monitoring: High-performance liquid chromatography (HPLC) is used to monitor reaction progress and purity.

- Scale-Up: Continuous-flow systems for bromination and esterification improve safety and reproducibility.

- Purification: Column chromatography or recrystallization ensures removal of side products and unreacted materials.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-Naphthalenecarboxylic acid, 8-bromo-4,5,6-trimethoxy-, methyl ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the bromine substituent to a hydrogen atom or other functional groups.

Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or thiourea.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dehalogenated derivatives.

Scientific Research Applications

2-Naphthalenecarboxylic acid, 8-bromo-4,5,6-trimethoxy-, methyl ester has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Naphthalenecarboxylic acid, 8-bromo-4,5,6-trimethoxy-, methyl ester involves its interaction with specific molecular targets and pathways. The bromine and methoxy groups can influence the compound’s reactivity and binding affinity to various biological targets. The ester functional group may also play a role in its metabolic stability and bioavailability.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below highlights key differences between the target compound and its analogs:

Functional Group Impact

- Bromine vs. Methoxy Groups: The bromine atom in the target compound increases molecular weight and enables participation in nucleophilic aromatic substitution (e.g., Suzuki coupling).

- Positional Isomerism : The 4,5,6-trimethoxy substitution in the target compound creates a sterically crowded environment compared to the 5,6,7-trimethoxy analog (), which may influence crystallization behavior or binding affinity in biological systems.

- Hydrogenation Effects : The hydrogenated naphthalene ring in ’s compound reduces aromatic conjugation, altering UV/Vis absorption and reactivity compared to the fully aromatic target compound .

Biological Activity

8-Bromo-4,5,6-trimethoxy-2-naphthalenecarboxylic acid methyl ester is a compound that has garnered attention for its potential biological activities. Its unique structure, characterized by a bromine atom and three methoxy groups on a naphthalene ring, suggests significant interactions with various biological targets. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C16H17BrO5, with a molecular weight of 355.18 g/mol. The compound's structure enhances its solubility and reactivity compared to similar compounds, making it particularly valuable in both synthetic and biological applications .

| Property | Value |

|---|---|

| Molecular Formula | C16H17BrO5 |

| Molecular Weight | 355.18 g/mol |

| Melting Point | Not specified |

| Boiling Point | Not specified |

Research indicates that this compound interacts with various biological targets, influencing enzyme activity and receptor binding. The presence of bromine and methoxy groups is critical in modulating its reactivity and binding affinity to biological molecules.

Interaction Studies

Studies have demonstrated that the compound exhibits significant apoptotic activity in cancer cell lines. For instance, derivatives of naphthoquinones have shown increased apoptotic cell numbers when treated with compounds similar to this compound. This suggests that structural features may enhance pro-apoptotic effects through redox mechanisms .

Biological Activity

The biological activities associated with this compound include:

- Anticancer Activity : Studies indicate that the compound may induce apoptosis in various cancer cell lines. It has been shown to significantly increase the number of apoptotic cells compared to untreated controls .

- Antileishmanial Activity : Research on naphthoquinone derivatives indicates that compounds with specific hydroxylation patterns exhibit strong leishmanicidal activity. The structural similarities suggest that this compound could possess similar properties .

Case Studies

- Apoptosis Induction : In one study involving naphthoquinone derivatives, treatment with a structurally related compound resulted in an increase from 0.1% to 66.4% in apoptotic cells at a concentration of 100 µM over 24 hours. This highlights the potential for this compound to induce similar effects due to its structural characteristics .

- Comparative Analysis : A comparative study on various naphthoquinones found that those with specific substitutions at positions C-5 and C-8 exhibited enhanced biological activity against Leishmania species. This suggests that modifications on the naphthalene ring can lead to significant variations in biological efficacy .

Q & A

Basic: What are the recommended synthetic routes for preparing 8-bromo-4,5,6-trimethoxy-2-naphthalenecarboxylic acid methyl ester?

Methodological Answer:

A common approach involves bromination and esterification of a naphthalene precursor. For example, alkylation of substituted naphthalenecarboxylic esters with brominating agents (e.g., ) under inert conditions (dry acetone, reflux with ) can introduce bromine at the 8-position. Subsequent methoxylation at positions 4, 5, and 6 may require selective protection/deprotection strategies to avoid over-substitution. Purification typically employs column chromatography (silica gel, toluene/ethyl acetate gradients) .

Basic: How should researchers characterize this compound’s purity and structural integrity?

Methodological Answer:

Use a combination of analytical techniques:

- NMR spectroscopy (, ) to confirm substitution patterns and ester/methoxy group integration.

- High-performance liquid chromatography (HPLC) with UV detection (λ ~254 nm) to assess purity (>97% by area normalization).

- Mass spectrometry (EI-MS or ESI-MS) to verify molecular weight (, expected ~371.2).

Cross-reference spectral data with structurally similar compounds, such as 6,7-dihydroxynaphthalene-2-carboxylic acid derivatives, to validate peak assignments .

Advanced: How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

Methodological Answer:

Contradictions may arise from conformational rigidity, steric hindrance, or paramagnetic impurities. Strategies include:

- Variable-temperature NMR to assess dynamic effects.

- 2D NMR (COSY, HSQC) to resolve overlapping signals caused by methoxy/bromo proximity.

- Computational modeling (DFT-based chemical shift predictions) to correlate experimental data with theoretical spectra. For example, ICReDD’s reaction design framework integrates computational and experimental data to resolve ambiguities .

Basic: What are the stability considerations for storing this compound?

Methodological Answer:

Store in amber glass bottles under inert atmosphere (argon) at 0–6°C to prevent hydrolysis of the ester group or bromine displacement. Avoid prolonged exposure to light, as methoxy-substituted naphthalenes are prone to photodegradation. Monitor purity via HPLC every 6 months .

Advanced: How can researchers optimize reaction conditions to improve bromination selectivity?

Methodological Answer:

Use Design of Experiments (DoE) to evaluate variables:

- Factors : Temperature, solvent polarity (e.g., DMF vs. acetone), brominating agent stoichiometry.

- Response : Yield of 8-bromo isomer vs. competing byproducts (e.g., 1-bromo derivatives).

Statistical tools like ANOVA identify critical parameters. For example, Thermo Scientific’s reactor design protocols emphasize controlled bromine addition rates to minimize di-substitution .

Advanced: What strategies mitigate challenges in isolating the ester from methoxy/byproduct mixtures?

Methodological Answer:

- Fractional crystallization : Exploit solubility differences in ethanol/water mixtures.

- Preparative TLC : Use silica gel plates with dichloromethane/hexane (3:1) for high-resolution separation.

- Countercurrent chromatography : For large-scale purification, as demonstrated in Kanto Reagents’ protocols for brominated naphthalene derivatives .

Basic: What safety precautions are essential when handling this compound?

Methodological Answer:

- Personal protective equipment (PPE) : Nitrile gloves, chemical goggles, and lab coats.

- Ventilation : Use fume hoods to avoid inhalation of fine particulates.

- First aid : For skin contact, rinse with 10% ethanol/water; for eye exposure, irrigate with saline for 15 minutes. Documented safety protocols for similar esters (e.g., 6-methoxycarbonyl-2-naphthoic acid) provide a template .

Advanced: How can computational methods predict this compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

Employ density functional theory (DFT) to model transition states and calculate activation energies for bromine displacement. Software like Gaussian or ORCA can simulate steric/electronic effects of methoxy groups on reaction pathways. ICReDD’s integrated computational-experimental workflows validate predictions against kinetic data .

Basic: What are the key applications of this compound in organic synthesis?

Methodological Answer:

It serves as a precursor for:

- Ligand synthesis : Methoxy and bromo groups enable coordination to transition metals (e.g., Pd-catalyzed cross-coupling).

- Fluorescent probes : Functionalization at the 2-position enhances π-conjugation for optical studies.

Analogous compounds, like 5,6,7,8-tetrahydro-2-naphthalenecarboxylic esters, are used in natural product synthesis .

Advanced: How do researchers address conflicting bioactivity data in antimicrobial assays?

Methodological Answer:

- Dose-response standardization : Use MIC (minimum inhibitory concentration) assays with Gram-positive/negative controls.

- Metabolomic profiling : Identify interference from ester hydrolysis byproducts via LC-MS.

- Statistical validation : Apply t-tests or non-parametric methods (Mann-Whitney U) to confirm significance. Protocols from zoospore regulation studies (e.g., leucine analogs) offer comparative frameworks .

Advanced: What methodologies validate the compound’s role in polymer/materials science?

Methodological Answer:

- Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition >270°C, as seen in related naphthalene esters).

- DSC (differential scanning calorimetry) : Measure glass transition temperatures () in copolymer blends.

- X-ray crystallography : Resolve crystal packing influenced by bromine/methoxy interactions, critical for semiconductor applications .

Basic: What spectroscopic databases are recommended for benchmarking this compound?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.